4-Bromo-2-chloro-1-méthanesulfonylbenzène

Vue d'ensemble

Description

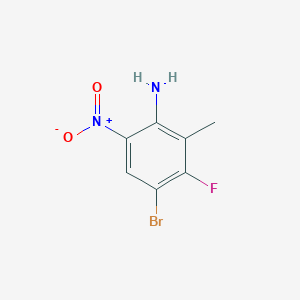

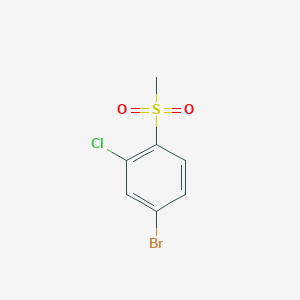

4-Bromo-2-chloro-1-methanesulfonylbenzene is an organic compound with the molecular formula C7H5BrClO2S. It is a white to beige crystalline powder with a molecular weight of 269.54 g/mol. This compound is known for its high reactivity and is commonly used in various chemical reactions and industrial applications.

Applications De Recherche Scientifique

4-Bromo-2-chloro-1-methanesulfonylbenzene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactivity with nucleophilic amino acid residues.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-methanesulfonylbenzene typically involves the reaction of 4-bromo-2-chlorophenyl (methyl)sulfane with oxone in a mixture of methanol and water at 40°C . The reaction mixture is then concentrated under reduced pressure to remove methanol, and the resulting aqueous mixture is extracted with ethyl acetate. The extracts are combined, washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel chromatography using petroleum ether and ethyl acetate as eluting solvents .

Industrial Production Methods: In industrial settings, the production of 4-Bromo-2-chloro-1-methanesulfonylbenzene may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-chloro-1-methanesulfonylbenzene is a highly reactive electrophile that readily undergoes nucleophilic substitution reactions. It can also participate in various other reactions, including oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can react with 4-Bromo-2-chloro-1-methanesulfonylbenzene under mild conditions.

Oxidation: Oxidizing agents like oxone can be used to convert the compound into its corresponding sulfone derivative.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound to its corresponding sulfide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation with oxone produces a sulfone .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-chloro-1-methanesulfonylbenzene involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. This reactivity is particularly useful in the study of enzyme mechanisms and protein interactions, where the compound can act as an inhibitor or modifier of specific amino acid residues.

Comparaison Avec Des Composés Similaires

- 4-Bromo-2-chloro-1-methylsulfonylbenzene

- 4-Bromo-2-chlorophenyl methyl sulfone

- 4-Bromo-2-chloro-1-(methylsulfonyl)benzene

Comparison: 4-Bromo-2-chloro-1-methanesulfonylbenzene is unique due to its specific combination of bromine, chlorine, and methanesulfonyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of electrophilicity and stability, making it suitable for a wide range of applications in research and industry.

Propriétés

IUPAC Name |

4-bromo-2-chloro-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIHZAYTOAGCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630555 | |

| Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648905-09-3 | |

| Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1290669.png)

![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)